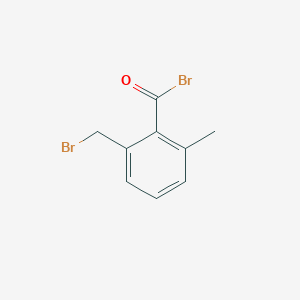

2-(Bromomethyl)-6-methylbenzoyl bromide

CAS No.: 755030-83-2

Cat. No.: VC3752128

Molecular Formula: C9H8Br2O

Molecular Weight: 291.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 755030-83-2 |

|---|---|

| Molecular Formula | C9H8Br2O |

| Molecular Weight | 291.97 g/mol |

| IUPAC Name | 2-(bromomethyl)-6-methylbenzoyl bromide |

| Standard InChI | InChI=1S/C9H8Br2O/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4H,5H2,1H3 |

| Standard InChI Key | BQNHLNYNOYQQSQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)CBr)C(=O)Br |

| Canonical SMILES | CC1=C(C(=CC=C1)CBr)C(=O)Br |

Introduction

Structural Characteristics and Basic Properties

2-(Bromomethyl)-6-methylbenzoyl bromide is an organic compound with the molecular formula C9H8Br2O and a molecular weight of approximately 291.97 g/mol. It belongs to the class of benzoyl halides, specifically featuring a benzoyl bromide group attached to a substituted benzene ring. The compound has a bromomethyl group positioned at the second carbon and a methyl group at the sixth carbon of the benzene ring, creating a unique structure with multiple reactive sites. This molecular architecture contributes to its chemical versatility and utility in organic synthesis applications.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-(Bromomethyl)-6-methylbenzoyl bromide:

| Property | Value |

|---|---|

| Chemical Name | 2-(Bromomethyl)-6-methylbenzoyl bromide |

| CAS Number | 755030-83-2 |

| Molecular Formula | C9H8Br2O |

| Molecular Weight | 291.97 g/mol |

| Physical Appearance | White crystalline solid |

| Stability | Stable at room temperature |

| European Community Number | 634-771-5 |

| DSSTox Substance ID | DTXSID10621109 |

The compound's structure includes two reactive bromine atoms: one in the benzoyl bromide group (C(=O)Br) and another in the bromomethyl group (CH2Br). Both sites demonstrate nucleophilic reactivity, though with different chemical behavior patterns and reaction rates . This dual reactivity profile makes the compound particularly valuable for synthetic applications requiring selective functionalization.

Synthesis Methods

Synthesis from 2,6-Dimethylbenzoyl Precursors

Information about the synthesis of the closely related compound 2-bromomethyl-6-methylbenzoyl chloride provides valuable insights into potential synthetic routes for our target compound. These methods likely can be adapted by substituting chlorine with bromine in the final product .

The synthesis typically involves selective bromination of one methyl group in 2,6-dimethylbenzoyl bromide using N-bromosuccinimide (NBS) as the brominating agent. This reaction is conducted in the presence of radical initiators such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO) . The reaction is typically carried out in suitable solvents like dichloromethane, carbon tetrachloride, or 1,2-dichloroethane.

For the related chloride compound, the reaction conditions involve temperatures between 40-70°C, with reaction times of approximately 4-5 hours, yielding the product with 77-87% yield and 98.0-98.2% purity as determined by gas chromatography . Similar conditions would likely be applicable for the synthesis of 2-(Bromomethyl)-6-methylbenzoyl bromide, with appropriate modifications to account for the different halide.

Reactivity and Chemical Behavior

Reactive Sites

2-(Bromomethyl)-6-methylbenzoyl bromide contains two primary reactive sites that contribute to its chemical versatility:

-

The benzoyl bromide group (C(=O)Br): This group is highly reactive toward nucleophiles, particularly those containing oxygen or nitrogen atoms. The carbonyl carbon is electrophilic and can readily undergo nucleophilic acyl substitution reactions.

-

The bromomethyl group (CH2Br): This functionality typically reacts via SN2 nucleophilic substitution mechanisms, making it valuable for alkylation reactions with various nucleophiles. The presence of the electron-withdrawing benzoyl group in proximity to this site may influence its reactivity profile.

The methyl group at position 6 can influence the reactivity of these sites through steric and electronic effects, potentially offering selectivity advantages in certain reactions.

Reaction Patterns

The compound can participate in a variety of chemical transformations, including:

-

Nucleophilic substitution reactions at either bromine site

-

Sequential reactions utilizing the different reactivity rates of the two bromine-containing groups

-

Coupling reactions to form more complex molecular structures

Applications in Organic Synthesis

As a Synthetic Intermediate

2-(Bromomethyl)-6-methylbenzoyl bromide serves as a valuable intermediate in organic synthesis due to its reactive bromine atoms, which can participate in both nucleophilic and electrophilic substitution reactions. The compound's bifunctional nature allows it to serve as a precursor for more complex organic structures.

One of its primary uses is in reactions with nucleophiles such as amines or alcohols to form corresponding derivatives. These reactions can yield amides, esters, or other functionalized products that may serve as building blocks for more complex molecules. The ability to selectively react at either the benzoyl bromide or bromomethyl position provides synthetic flexibility.

Structural Analogs and Related Compounds

Halogenated Benzyl and Benzoyl Derivatives

Several structural analogs of 2-(Bromomethyl)-6-methylbenzoyl bromide exist, including:

-

2-(Bromomethyl)-6-methylbenzoyl chloride: A closely related compound with chlorine instead of bromine in the acyl halide position, used in similar synthetic applications .

-

2-Methylbenzyl bromide: A simpler analog lacking the benzoyl bromide group but containing the bromomethyl substituent at a different position. This compound has a molecular weight of 185.064 g/mol, a melting point of 18-20°C, and a boiling point of 216-217°C .

-

2-Bromo-1-(bromomethyl)-3-methylbenzene: Another related compound with a molecular formula of C8H8Br2 and a molecular weight of 263.96 g/mol .

These related compounds share certain structural features with 2-(Bromomethyl)-6-methylbenzoyl bromide but demonstrate different reactivity profiles and applications based on their specific substitution patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume